molecular formula C14H10F3NO B3114917 (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone CAS No. 205582-84-9

(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone

Cat. No.: B3114917
CAS No.: 205582-84-9
M. Wt: 265.23 g/mol
InChI Key: PXFZUBFRHZRDIN-UHFFFAOYSA-N
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Description

(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone: is an organic compound that features a pyridine ring substituted with a methyl group and a trifluoromethyl group, along with a phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone typically involves the reaction of 2-methyl-6-trifluoromethyl-pyridine with a suitable phenylmethanone precursor. One common method involves the use of a Friedel-Crafts acylation reaction, where the pyridine derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methanol group, yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the pyridine ring are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its trifluoromethyl group enhances its lipophilicity, making it useful in drug design and development.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to hydrophobic pockets within proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Chloro-N-(2-methyl-6-trifluoromethyl-pyridin-3-yl)acetamide
  • 4-Chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl acetic acid

Comparison: Compared to similar compounds, (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone is unique due to its specific substitution pattern on the pyridine ring and the presence of a phenyl-methanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-11(7-8-12(18-9)14(15,16)17)13(19)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFZUBFRHZRDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901196548
Record name [2-Methyl-6-(trifluoromethyl)-3-pyridinyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205582-84-9
Record name [2-Methyl-6-(trifluoromethyl)-3-pyridinyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205582-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Methyl-6-(trifluoromethyl)-3-pyridinyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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